Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate
Overview
Description
Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate is an organic compound that features a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pyridinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The aryl halide and boronic acid are prepared separately. The aryl halide is often synthesized through halogenation of the corresponding aromatic compound.
Coupling Reaction: The aryl halide and boronic acid are then subjected to the Suzuki–Miyaura coupling reaction in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance the biological activity of compounds, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and durability .
Mechanism of Action
The mechanism of action of Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant.
Fluazifop: An herbicide that inhibits acetyl-CoA carboxylase.
Trifluoromethylpyridines: Used in agrochemicals and pharmaceuticals.
Uniqueness
Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate is unique due to its specific combination of a trifluoromethyl group with a phenoxy and pyridinecarboxylate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
methyl 6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-20-13(19)11-6-3-7-12(18-11)21-10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDJTBQQGMDGLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)OC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391376 | |
Record name | MS-1416 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136227-55-9 | |
Record name | MS-1416 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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